

4-Cyanobenzoic acid physical and chemical properties

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Compound of Interest

Compound Name: 4-Cyanobenzoic acid

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An In-depth Technical Guide to **4-Cyanobenzoic Acid**

Introduction

4-Cyanobenzoic acid (4-CBA), also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula $C_8H_5NO_2$.^{[1][2]} It is characterized by a benzene ring substituted with a cyano group ($-C\equiv N$) and a carboxylic acid group ($-COOH$) at the para (1,4) positions.^[2] This bifunctional nature makes it a highly versatile and valuable building block in various scientific and industrial domains.^[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-performance polymers.^{[1][3]} Furthermore, its unique electronic and structural properties have led to its use in the development of advanced materials such as liquid crystals and Metal-Organic Frameworks (MOFs).^{[1][4]} This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Cyanobenzoic acid**, intended for researchers, scientists, and professionals in drug development.

Physical Properties

4-Cyanobenzoic acid is a white to off-white or yellowish crystalline solid at room temperature.^{[1][2][5][6]} Its solid state is maintained by strong intermolecular forces, including hydrogen bonding from the carboxylic acid group.^[6] The key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₈ H ₅ NO ₂	[1][2][7]
Molecular Weight	147.13 g/mol	[1][4][7]
Appearance	White to off-white/yellow crystalline powder	[1][5][8]
Melting Point	217 - 224 °C	[1][4][5][9]
Boiling Point	~313 - 355 °C	[6][9]
Density	~1.38 g/cm ³	[6][9]
pKa	3.55 (at 25 °C)	[8][9]
LogP (n-octanol/water)	1.6	[7][10]
CAS Number	619-65-8	[1][4][5]

Chemical Properties and Reactivity

The chemical behavior of **4-Cyanobenzoic acid** is dictated by its two functional groups: the carboxylic acid and the cyano group.[6] This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Reactivity

- **Acylation Reactions:** The carboxylic acid group can be readily converted into a more reactive acyl chloride. This is typically achieved by reacting 4-CBA with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-cyanobenzoyl chloride, a key intermediate for synthesizing amides and esters.[4][11]
- **Esterification:** Standard acid-catalyzed esterification with alcohols yields the corresponding esters.[4]
- **Condensation Reactions:** In the presence of condensing agents, 4-CBA reacts with amines to form amide derivatives.[11]

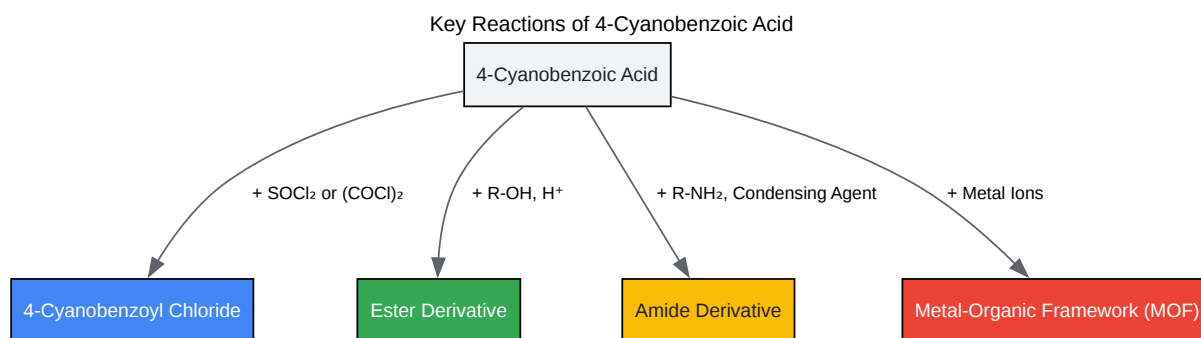
- Metal-Organic Frameworks (MOFs): The carboxylate group acts as a linker to connect metal ions or clusters, forming one-, two-, or three-dimensional porous structures known as MOFs. [4] These materials have applications in gas storage, catalysis, and sensing.[4]
- Reduction: The carboxylic acid and cyano groups can be reduced using appropriate reducing agents to yield corresponding benzylamine derivatives or alcohols.[11]

Stability and Incompatibilities

4-Cyanobenzoic acid is stable under normal laboratory conditions.[5][8] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8][12] Contact with these substances should be avoided.

Hazardous Decomposition

Upon thermal decomposition, **4-Cyanobenzoic acid** may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9][12]



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Key chemical transformations of **4-Cyanobenzoic acid**.

Solubility Profile

The solubility of 4-CBA is influenced by its polar functional groups.[6] It is generally soluble in polar organic solvents and shows limited solubility in non-polar solvents.[6] The solubility in

aqueous solutions is pH-dependent; it increases significantly at higher pH levels due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.[6]

Solvent	Solubility	References
Water	~1.2 g/L (at 20°C)	[4][8]
Methanol	Soluble	[4][8]
Ethanol	Soluble (solubility increases with temperature)	[6][13]
Dimethylformamide (DMF)	High solubility	[4]
Acetonitrile (MeCN)	Low solubility	[4]
Hydrocarbons	Limited solubility	[6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **4-Cyanobenzoic acid**.

Technique	Key Peaks / Signals	References
FTIR (cm ⁻¹)	~2240 (C≡N stretch)~3100, 3060 (Aromatic C-H stretch)~1334 (C-O stretch)	[4][14]
¹ H NMR	Signals corresponding to aromatic protons are observable.	[15][16]
¹³ C NMR	Spectral data is available for structural confirmation.	[7][17]
Mass Spectrometry	Electron ionization (EI) mass spectra are available for molecular weight determination.	[7][18]

Experimental Protocols

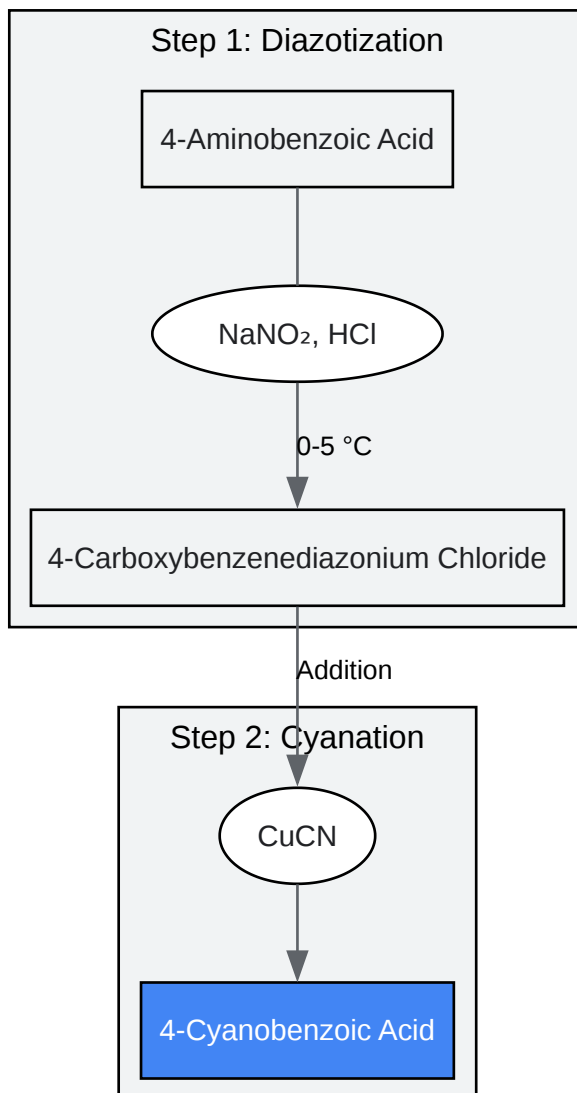
Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a common method for introducing a cyano group onto an aromatic ring, starting from an amino group.

Workflow:

- **Diazotization:** 4-Aminobenzoic acid is treated with a cold solution of sodium nitrite (NaNO_2) and a strong acid (e.g., HCl) to form an intermediate diazonium salt. This reaction must be kept at a low temperature ($0-5\text{ }^\circ\text{C}$) to prevent decomposition of the salt.
- **Cyanation:** The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The diazonium group is replaced by a cyano group, yielding **4-Cyanobenzoic acid**.
- **Workup and Purification:** The product is isolated from the reaction mixture, typically through filtration and recrystallization, to obtain the purified compound.

Synthesis via Sandmeyer Reaction



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Workflow for the synthesis of 4-CBA from 4-aminobenzoic acid.

Acylation to 4-Cyanobenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to an acyl chloride.^[11]

- **Setup:** To a dry, round-bottom flask, add **4-Cyanobenzoic acid** (1.0 eq), dry dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF).
- **Cooling:** Cool the reaction mixture to $0\text{ }^\circ\text{C}$ in an ice bath and stir for 10 minutes.

- Addition of Reagent: Slowly add oxalyl chloride (1.5 eq) to the cooled mixture.
- Reaction: Allow the mixture to warm to room temperature (~25 °C) and stir for 4-5 hours.
- Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting 4-cyanobenzoyl chloride residue can often be used in the next step without further purification.

Spectroscopic Sample Preparation

- FTIR Spectroscopy: Samples can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7][19] The C≡N stretching frequency at ~2240 cm⁻¹ is a key diagnostic peak.[4][14]
- NMR Spectroscopy: For ¹H and ¹³C NMR, the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. [16]
- Mass Spectrometry: Analysis is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary. [7]

Safety Information

4-Cyanobenzoic acid is classified as harmful and an irritant.[5]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][12]
- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid breathing dust.[5]
- Storage: Store in a cool, dry place away from incompatible materials.[3]

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